2-Chloro-6-phenoxybenzaldehyde
Overview
Description
2-Chloro-6-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9ClO2 and a molecular weight of 232.67 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-phenoxybenzaldehyde is 1S/C13H9ClO2/c14-12-7-4-8-13 (11 (12)9-15)16-10-5-2-1-3-6-10/h1-9H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-phenoxybenzaldehyde are not available, benzene derivatives are known to undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2-Chloro-6-phenoxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 232.67 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Halogenated Aromatic Aldehydes : Research has explored the synthesis of various halogenated aromatic aldehydes, including compounds like 2-Chloro-6-phenoxybenzaldehyde. These aldehydes have been transformed by anaerobic bacteria, leading to the synthesis of corresponding carboxylic acids and other compounds through oxidation and reduction processes (Neilson, Allard, Hynning, & Remberger, 1988).
Catalytic Transformations : Studies on the catalytic conversion of similar compounds, such as 2-hydroxybenzaldehyde, over palladium catalyst surfaces using density functional theory have been conducted. These studies help in understanding the reaction mechanisms and potential applications in organic synthesis (Verma & Kishore, 2017).
Environmental and Biological Applications
Pollutant Removal in Wastewater Treatment : Investigations into the removal of phenolic compounds, similar to 2-Chloro-6-phenoxybenzaldehyde, in wastewater treatment have shown the potential of nitrifying consortiums in eliminating these pollutants, demonstrating the compound's relevance in environmental science (Silva, Gómez, & Beristain-Cardoso, 2011).
Antibacterial Properties of Schiff Bases : Research on zinc complexes of Schiff bases derived from similar benzaldehydes has demonstrated antibacterial activity against various pathogenic strains. This suggests potential biomedical applications for 2-Chloro-6-phenoxybenzaldehyde derivatives (Chohan, Scozzafava, & Supuran, 2003).
Analytical Chemistry
- Chromatographic Separation : The compound's relatives, such as chlorinated 4-hydroxybenzaldehydes, have been studied for their separation characteristics using gas-liquid chromatography. This highlights the compound's utility in analytical methods (Korhonen & Knuutinen, 1984).
Safety And Hazards
The safety information available indicates that 2-Chloro-6-phenoxybenzaldehyde is a hazardous substance. It has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H302, H315, H319, H334, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
While specific future directions for 2-Chloro-6-phenoxybenzaldehyde are not available, research into similar compounds suggests potential areas of interest. For example, phenoxy acetamide and its derivatives have been studied for their pharmacological activities, suggesting that new derivatives of these compounds could be developed as therapeutic agents .
properties
IUPAC Name |
2-chloro-6-phenoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLFBTYIWVHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenoxybenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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